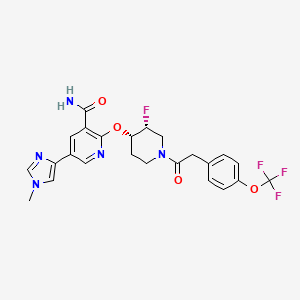![molecular formula C9H17NO2 B12047118 2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid](/img/structure/B12047118.png)
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid is a deuterated analog of a cyclohexylacetic acid derivative. The presence of deuterium atoms in the compound enhances its stability and alters its pharmacokinetic properties, making it a subject of interest in various scientific research fields.
准备方法
合成路线和反应条件
2-[1-(氨基甲基)-2,2,3,3,4,4,5,5,6,6-十氘环己基]乙酸的合成通常涉及环己基乙酸衍生物的氘代。一种常见的方法是在钯催化剂存在下,使用氘气 (D2) 将氢原子催化交换为氘原子。该反应在高压和高温下进行,以确保完全氘代。
工业生产方法
这种化合物的工业生产可能涉及使用连续流动反应器来维持一致的反应条件并实现高产率
化学反应分析
反应类型
2-[1-(氨基甲基)-2,2,3,3,4,4,5,5,6,6-十氘环己基]乙酸会发生多种化学反应,包括:
氧化: 该化合物可以氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为相应的醇或胺。
取代: 亲核取代反应可以将不同的官能团引入分子中。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用锂铝氢化物 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 在碱性或酸性条件下使用卤代烷烃和亲核试剂(如胺、硫醇)等试剂。
主要产物
氧化: 形成酮或羧酸。
还原: 形成醇或胺。
取代: 根据所使用的亲核试剂,引入各种官能团。
科学研究应用
2-[1-(氨基甲基)-2,2,3,3,4,4,5,5,6,6-十氘环己基]乙酸在科学研究中有多种应用:
化学: 在反应机理研究和示踪实验中用作稳定的同位素标记化合物。
生物学: 用于代谢研究,了解氘对生物系统的影响。
医学: 因其药代动力学改变和代谢降解减少,而对其潜在的治疗作用进行研究。
工业: 用于开发具有增强稳定性的氘代药物和材料。
作用机制
2-[1-(氨基甲基)-2,2,3,3,4,4,5,5,6,6-十氘环己基]乙酸的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物中的氘原子会影响氢键、酶相互作用和代谢途径,导致生物学效应发生改变。该化合物可能作用于神经递质受体、酶或离子通道,具体取决于其特定的结构和官能团。
相似化合物的比较
类似化合物
2-[1-(氨基甲基)环己基]乙酸: 该化合物的非氘代类似物。
加巴喷丁: 一种相关的化合物,用作抗惊厥药和治疗神经性疼痛。
独特性
2-[1-(氨基甲基)-2,2,3,3,4,4,5,5,6,6-十氘环己基]乙酸的独特性在于氘原子的存在,它增强了其稳定性并改变了其药代动力学性质。这使其成为科学研究和潜在治疗应用的宝贵工具。
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
181.30 g/mol |
IUPAC 名称 |
2-[1-(aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D2 |
InChI 键 |
UGJMXCAKCUNAIE-YXALHFAPSA-N |
手性 SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
C1CCC(CC1)(CC(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)


![1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone](/img/structure/B12047056.png)
![1-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12047066.png)

![Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12047081.png)

![[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047097.png)


![(E)-3-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B12047116.png)
![7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047125.png)
![2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12047128.png)
